molecular formula C17H13N3O2 B12901226 1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one CAS No. 127143-61-7

1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one

Cat. No.: B12901226
CAS No.: 127143-61-7
M. Wt: 291.30 g/mol
InChI Key: OKPQOISXQLDJCF-UHFFFAOYSA-N
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Description

1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a benzoyl group, and a phenyl group attached to a pyrimidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoyl chloride with an appropriate pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one can be compared with other similar compounds, such as:

    1-Amino-5-benzoyl-4-methylpyrimidin-2(1H)-one: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.

    1-Amino-5-benzoyl-4-ethylpyrimidin-2(1H)-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications.

Properties

CAS No.

127143-61-7

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

1-amino-5-benzoyl-4-phenylpyrimidin-2-one

InChI

InChI=1S/C17H13N3O2/c18-20-11-14(16(21)13-9-5-2-6-10-13)15(19-17(20)22)12-7-3-1-4-8-12/h1-11H,18H2

InChI Key

OKPQOISXQLDJCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C=C2C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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